2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring with a phenyl group attached. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting different biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Similar structure but lacks the carboxylic acid group.
4,5-Dihydroimidazole: Lacks the phenyl group.
Imidazole-4-carboxylic acid: Lacks the phenyl group and the dihydro structure.
Uniqueness
2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1033753-80-8 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) |
InChI Key |
VOYCCPFDTWHFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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